5,10-Dimethyl-5,10-dihydroboranthrene
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Overview
Description
5,10-Dimethyl-5,10-dihydroboranthrene: is a bisboron complex known for its unique chemical properties and applications. This compound is characterized by its stability and ability to act as a bidentate Lewis acid, making it a valuable catalyst in various organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethyl-5,10-dihydroboranthrene typically involves the reaction of 1,2-bis(trimethylsilyl)benzene with boron trichloride, followed by methylation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron compounds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethyl-5,10-dihydroboranthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing aromatic compounds.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Boron-containing aromatic compounds.
Reduction: Boron-hydride complexes.
Substitution: Various substituted boron compounds.
Scientific Research Applications
5,10-Dimethyl-5,10-dihydroboranthrene has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug development due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism by which 5,10-Dimethyl-5,10-dihydroboranthrene exerts its effects involves its role as a bidentate Lewis acid. The compound coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets include electron-deficient aromatic compounds, and the pathways involved are primarily related to the formation of stable boron-containing complexes .
Comparison with Similar Compounds
5,10-Dihydroboranthrene: Lacks the methyl groups, resulting in different reactivity and stability.
5,10-Dimethylboranthrene: Similar structure but without the dihydro component, affecting its catalytic properties.
Uniqueness: 5,10-Dimethyl-5,10-dihydroboranthrene is unique due to its combination of methyl groups and dihydro structure, which enhances its stability and reactivity as a bidentate Lewis acid. This makes it more effective in catalyzing specific reactions compared to its analogs .
Properties
CAS No. |
62025-67-6 |
---|---|
Molecular Formula |
C14H14B2 |
Molecular Weight |
203.9 g/mol |
IUPAC Name |
5,10-dimethylboranthrene |
InChI |
InChI=1S/C14H14B2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
JPPVNVRVDBEILE-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2B(C3=CC=CC=C31)C)C |
Origin of Product |
United States |
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